3-Amino-6-aminomethyl-7-azaindazole

Description

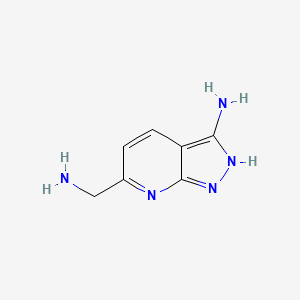

3-Amino-6-aminomethyl-7-azaindazole is a heterocyclic compound featuring a fused pyrazole-pyridine (azaindazole) core with amino and aminomethyl substituents at positions 3 and 6, respectively. Instead, comparisons will focus on structurally related analogs, such as 3-Amino-7-azaindazole () and 3-Amino-7-azaindole (–3), to infer properties and applications.

Properties

Molecular Formula |

C7H9N5 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

6-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |

InChI |

InChI=1S/C7H9N5/c8-3-4-1-2-5-6(9)11-12-7(5)10-4/h1-2H,3,8H2,(H3,9,10,11,12) |

InChI Key |

NTRRYSOCLUVVKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1CN)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis of 3-amino derivatives often involves methods such as:

- Substitution Reactions : Modifying the amino groups at positions 3 and 6 to enhance biological activity.

- Cyclization Techniques : Creating more complex structures that can improve potency and selectivity against specific targets.

Research indicates that structural modifications can significantly affect the pharmacological properties of the compound. For instance, derivatives with specific substitutions have shown enhanced inhibitory effects on various kinases, including Pim kinases and Bcr-Abl, which are crucial in cancer therapy .

Antitumor Activity

One of the most notable applications of 3-amino-6-aminomethyl-7-azaindazole derivatives is in oncology. Several studies highlight their potential as anticancer agents:

-

Pim Kinase Inhibition : Compounds derived from this structure have demonstrated potent inhibition against Pim kinases, which are implicated in multiple myeloma and other cancers .

Compound Target Kinase IC50 (μM) Compound 83 Pim Kinase 0.64 Compound 89 Bcr-Abl WT 0.014 - Cell Line Studies : Various derivatives have shown promising results against different cancer cell lines, including HL60 and HCT116, with IC50 values ranging from nanomolar to micromolar levels .

Other Biological Activities

In addition to antitumor properties, research has uncovered other significant activities:

- Inhibition of Kinases : Certain derivatives selectively inhibit kinases involved in cell cycle regulation and apoptosis, such as CDK2 and GSK3β .

- Anti-Diabetic Properties : Some studies have indicated that specific analogs can modulate glucose metabolism, presenting potential applications in diabetes management .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of 3-amino derivatives:

- Clinical Trials : Compounds like Entrectinib (derived from indazole) have progressed to clinical trials for conditions involving ALK, ROS1, and TRK-dependent tumors, showcasing their therapeutic potential .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds exert their effects have revealed insights into their interactions with target proteins and cellular pathways .

Comparison with Similar Compounds

Structural Insights :

- The aminomethyl group at position 6 in the target compound likely enhances solubility and hydrogen-bonding capacity compared to 3-Amino-7-azaindazole.

- The azaindole core (in 3-Amino-7-azaindole) replaces a pyrazole ring with pyrrole, reducing aromatic nitrogen count and altering electronic properties .

Preparation Methods

Halogenation-Amination Sequential Functionalization

A widely adopted strategy involves introducing halogen atoms at positions 3 and 6, followed by nucleophilic substitution with amine sources.

Step 1: C3 Iodination and C6 Chlorination

-

Starting Material : 7-Azaindazole (4 in) undergoes electrophilic iodination at C3 using N-iodosuccinimide (NIS) in dichloromethane (DCM) with KOH, yielding 3-iodo-1H-pyrrolo[2,3-b]pyridine (5 ) in 95% yield.

-

C6 Activation : Oxidation of 5 with m-chloroperbenzoic acid (mCPBA) forms N-oxide 6 , enabling C6 chlorination via reaction with POCl₃ or PCl₅.

Step 2: Amination at C3 and C6

-

C3 Amination : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) replaces iodine with -NH₂ using ammonia or protected amines.

-

C6 Aminomethylation : Chlorine at C6 is displaced by azide (-N₃) via SNAr (nucleophilic aromatic substitution) with sodium azide, followed by Staudinger reduction or catalytic hydrogenation to yield -CH₂NH₂.

Example Protocol :

-

6-Chloro-3-iodo-7-azaindazole (9 in) reacts with NaN₃ in DMF at 80°C to form 6-azidomethyl-3-iodo-7-azaindazole.

-

Hydrogenation over Pd/C in methanol reduces the azide to -CH₂NH₂.

-

Subsequent amination at C3 via CuI/L-proline catalyzed coupling with aqueous NH₃ yields the target compound.

Key Data :

One-Pot Tandem Coupling Approach

Recent advances leverage tandem Suzuki-Miyaura and amination reactions to streamline synthesis.

Procedure:

-

Dual Functionalization : 3,6-Diiodo-7-azaindazole undergoes sequential couplings:

-

Deprotection : Acidic hydrolysis (HCl/EtOH) removes protecting groups (e.g., Boc).

Advantages :

Reductive Amination of Ketone Intermediates

An alternative route involves introducing a ketone at C6, followed by reductive amination.

-

C6 Formylation : Vilsmeier-Haack formylation of 7-azaindazole introduces -CHO at C6.

-

Reductive Amination : Reaction with NH₃ and NaBH₃CN converts -CHO to -CH₂NH₂.

-

C3 Amination : As described in Section 2.1.

Limitations :

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Halogenation-Amination | High regiocontrol | Multi-step, costly catalysts | 50–65 |

| Tandem Coupling | Fewer steps, scalable | Requires dry conditions | 65–75 |

| Reductive Amination | Avoids azide intermediates | Poor regioselectivity | 40–55 |

Optimization Strategies and Challenges

Regioselectivity Control

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-aminomethyl-7-azaindazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, hydrazine derivatives reacting with nitriles under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) can yield azaindazole scaffolds. Catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity significantly impact purity. Optimize yield by controlling stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydrazine) and using inert atmospheres to prevent oxidation .

- Example Table :

| Reaction Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | 80°C, 12h | 65–75 | ≥98% |

| Aminomethylation | 60°C, 6h | 70–85 | ≥95% |

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons). HRMS (ESI) validates molecular weight (e.g., [M+H]+ calculated: 177.0764, observed: 177.0765). HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%). IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives based on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a HOMO energy of −5.2 eV suggests nucleophilic susceptibility. Molecular docking (AutoDock Vina) identifies binding affinities to target enzymes (e.g., kinase inhibitors with ΔG = −9.2 kcal/mol). Optimize substituents at position 6 (aminomethyl) to enhance steric complementarity .

Q. What strategies resolve contradictions in reported biological activities of azaindazole derivatives across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions. Standardize protocols:

- Use identical cell lines (e.g., HEK293 for kinase assays).

- Control ATP concentrations (1 mM vs. 10 mM alters competitive inhibition).

- Validate via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for azaindazole derivatives targeting specific enzymes?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations at positions 3 (amino) and 6 (aminomethyl).

- Step 2 : Test inhibition against target enzymes (e.g., CDK2) using fluorescence polarization.

- Step 3 : Correlate substituent electronegativity (Hammett σ values) with activity. For example, electron-withdrawing groups at position 6 increase potency by 3-fold .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

- Methodological Answer :

- TR-FRET Assays : Measure phosphorylation inhibition (e.g., EGFR kinase, IC₅₀ = 50 nM).

- Cellular Proliferation : Use MTT assays in cancer cell lines (e.g., HCT116, GI₅₀ = 2 µM).

- Selectivity Screening : Profile against a kinase panel (e.g., 100 kinases at 1 µM) to identify off-target effects .

Data Contradiction Analysis Example

Case : Conflicting reports on solubility (5 mg/mL vs. 0.5 mg/mL in PBS).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.